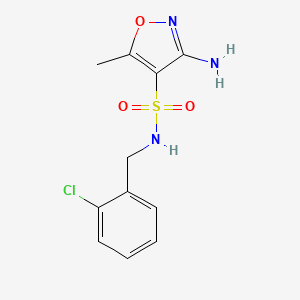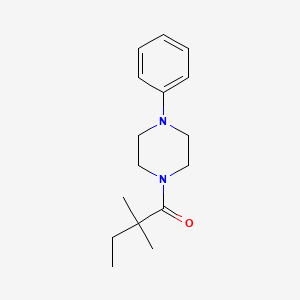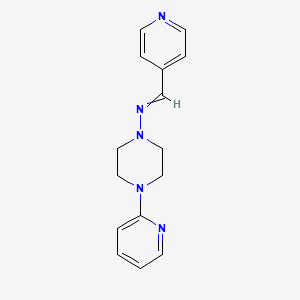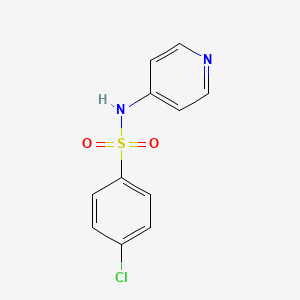![molecular formula C17H26N4O2 B5580554 N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide](/img/structure/B5580554.png)
N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is a useful research compound. Its molecular formula is C17H26N4O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.20557608 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotective Agents and AMPA Receptor Antagonists
AMPA Receptor Antagonists in Stroke and Neurological Conditions
AMPA receptor antagonists have been explored for their potential in treating acute ischemic stroke and other conditions of acute neuronal degeneration. YM90K, a selective and competitive α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptor antagonist, exhibited neuroprotective properties and was studied for intravenous treatment of stroke. It demonstrated safety and pharmacokinetic profiles compatible with clinical use, suggesting potential therapeutic applications in neurological conditions (Umemura et al., 1997).
Antiepileptic Research
Adjunctive Perampanel for Refractory Partial-Onset Seizures
The noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor antagonist, perampanel, was evaluated for its efficacy and safety when added to antiepileptic drugs in the treatment of drug-resistant partial-onset seizures. The study found that once-daily adjunctive perampanel at doses of 8 and 12 mg improved seizure control, indicating its potential as a treatment option for patients with uncontrolled partial-onset seizures (French et al., 2012).
Alzheimer's Disease
AMPA Potentiator Treatment for Cognitive Deficits
The efficacy and safety of positive α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid modulators were investigated in patients with mild to moderate Alzheimer's disease. Although the primary outcome measure did not show statistically significant improvement, this line of research suggests ongoing interest in targeting AMPA receptors to address cognitive deficits in Alzheimer's disease (Chappell et al., 2007).
Ethylene Glycol Poisoning Treatment
Treatment Without Hemodialysis
Fomepizole (4-methylpyrazole) has been used in the treatment of ethylene glycol toxicity, demonstrating that it can avert the need for intravenous ethanol infusion and hemodialysis, thereby reducing treatment costs and intensive care monitoring duration. This highlights the application of specific antidotes in acute poisoning cases, emphasizing the importance of targeted therapeutic strategies (Boyer et al., 2001).
作用機序
将来の方向性
特性
IUPAC Name |
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-11(2)8-15-9-14(20-23-15)10-19-17(22)13(5)21-7-6-18-16(21)12(3)4/h6-7,9,11-13H,8,10H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLPNXRWLLWCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)CNC(=O)C(C)N2C=CN=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2,4-dichlorophenyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5580480.png)
![4-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5580482.png)
![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5580490.png)

![(4aR*,8aR*)-2-(methylsulfonyl)-7-[(5-propyl-2-furyl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5580509.png)
![(3aS*,7aR*)-2-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5580513.png)
![9-(4-cyclobutyl-6-methylpyrimidin-2-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580518.png)


![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5580538.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B5580546.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide hydrochloride](/img/structure/B5580556.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5580561.png)
